![molecular formula C12H10N4O2 B2643464 1-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1017666-26-0](/img/structure/B2643464.png)
1-(1H-benzimidazol-2-yl)-5-methyl-1H-pyrazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show not only biological activities but also are used for spectral and catalytic properties .
Synthesis Analysis
Benzimidazoles can be synthesized through various methods. For instance, a Pd(II) complex with (2-((1H-benzo[d]imidazol-2-yl)methylthio)-1H-benzo[d]imidazol-5-yl)(phenyl)methanone (BIPM) was prepared by reaction of palladium acetate with BIPM in a 1:1 molar ratio .Molecular Structure Analysis
The benzimidazole is a bicyclic molecule composed of a benzene ring and an imidazole ring . The compound is isostructural with naturally occurring nucleotides .Chemical Reactions Analysis
Benzimidazoles can react with various free radicals . The relative radical scavenging ability of benzimidazole derivatives showed a good correlation to the experimentally observed trends .Physical And Chemical Properties Analysis
Benzimidazole is a white crystal that is also known as azaindole, 3-azindole, benzoglyoxaline, 1,3-diazaindene, and 3-benzodiazole .Scientific Research Applications
DNA Gyrase Inhibitors
Pyrimido[1,6-a]benzimidazoles, related to the structural family of benzimidazoles, have been identified as a new class of DNA gyrase inhibitors. This discovery opens up new avenues for the development of antibacterial agents beyond the currently used 4-quinolone- and 1,8-naphthyrid-4-one-3-carboxylic acids, showcasing the therapeutic potential of benzimidazole derivatives in combating bacterial infections (Hubschwerlen et al., 1992).
Organic Synthesis Methodologies
Innovative methods for synthesizing 2-substituted benzimidazoles using polyphosphoric acid have been developed. These methodologies highlight the chemical versatility and applicability of benzimidazole derivatives in synthesizing complex organic molecules, which could serve as a foundation for further pharmacological research (Alcalde et al., 1992).
Novel Compound Synthesis
Research into the synthesis of unique substituted 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides has demonstrated the potential for creating new bioactive molecules. Utilizing bifunctional starting materials in one-pot reactions showcases the innovative approaches being explored for expanding the chemical space of benzimidazole derivatives (Ghandi et al., 2010).
Anticancer Research
The development of organometallic complexes featuring benzimidazole-pyrazole hybrids has provided insights into their potential use as anticancer agents. These studies not only contribute to our understanding of the molecular basis of cancer but also highlight the therapeutic potential of such compounds in designing new treatments (Stepanenko et al., 2011).
Antimicrobial and Antifungal Activities
The exploration of pyrazole-based drug molecules against bacterial DNA gyrase and their antimicrobial as well as antifungal activities demonstrate the pharmaceutical applications of benzimidazole and pyrazole derivatives. This research underscores the potential of these compounds in developing new antibiotics and antifungals to address resistant strains of bacteria and fungi (Shubhangi et al., 2019).
Mechanism of Action
Future Directions
Benzimidazoles can be utilized as optical sensors for bioimaging and in photovoltaics . There are many papers and reviews on the topic, such as the one on lanthanide complexes by Cruz-Navarro et al., by Hernández-Romero et al. on first-row transition metal complexes, and Suarez-Moreno et al. on second- and third-row transition metal complexes .
properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)-5-methylpyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-7-8(11(17)18)6-13-16(7)12-14-9-4-2-3-5-10(9)15-12/h2-6H,1H3,(H,14,15)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNMBIXTDLCXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC3=CC=CC=C3N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.